molecular formula C10H11ClO2S B2653006 1-Benzylcyclopropane-1-sulfonyl chloride CAS No. 1824462-35-2

1-Benzylcyclopropane-1-sulfonyl chloride

Cat. No. B2653006
CAS RN: 1824462-35-2
M. Wt: 230.71
InChI Key: LKLCFJUOUDPQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzylcyclopropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1824462-35-2 . It has a molecular weight of 230.71 and its IUPAC name is 1-benzylcyclopropanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “1-Benzylcyclopropane-1-sulfonyl chloride” is 1S/C10H11ClO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium(0)

1-Benzylcyclopropane-1-sulfonyl chloride serves as a precursor for the generation of cyclopropylideneethyl derivatives through regioselective palladium(0) catalyzed nucleophilic substitutions. These derivatives act as versatile building blocks with high synthetic potential, indicating the importance of 1-Benzylcyclopropane-1-sulfonyl chloride in facilitating complex molecular constructions. The reaction showcases the ability to introduce various functional groups into the cyclopropane ring, expanding the chemical diversity achievable through these methodologies (Stolle et al., 1992).

Synthesis of Polyhydroquinoline Derivatives

The compound is instrumental in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This application demonstrates the catalyst's efficiency in facilitating one-pot, multi-component reactions, leading to products in excellent yields and short reaction times. The reusability of the catalyst without loss of activity further underscores the sustainable aspects of this application, highlighting the utility of 1-Benzylcyclopropane-1-sulfonyl chloride in green chemistry practices (Goli-Jolodar et al., 2016).

Development of Carbonic Anhydrase Inhibitors

The research has explored the use of sulfonamide derivatives of 1-Benzylcyclopropane-1-sulfonyl chloride in the development of carbonic anhydrase inhibitors. These inhibitors have shown potential as topical intraocular pressure-lowering agents with a prolonged duration of action, signifying the compound's relevance in therapeutic applications. The study provides insights into the structure-activity relationships and the optimization of pharmacological properties, presenting a pathway for the development of novel antiglaucoma drugs (Scozzafava et al., 2000).

Exploration of Reaction Mechanisms

Studies have also focused on understanding the reaction mechanisms involving 1-Benzylcyclopropane-1-sulfonyl chloride. For instance, the investigation of cyclopropanesulfonyl chloride's hydrolysis and reactions with tertiary amines in organic media has provided valuable insights into the behavior of sulfonyl chlorides and the influence of the cyclopropane ring on reaction pathways. These findings contribute to a deeper understanding of sulfonyl chloride chemistry and the factors affecting reactivity and selectivity in organic synthesis (King et al., 1993).

properties

IUPAC Name

1-benzylcyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLCFJUOUDPQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylcyclopropane-1-sulfonyl chloride

CAS RN

1824462-35-2
Record name 1-benzylcyclopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.